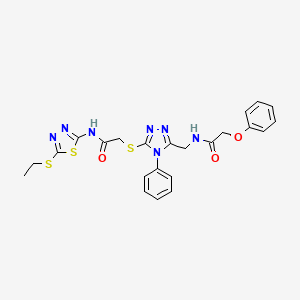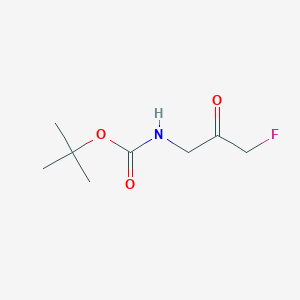
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate, also known as TFPC, is a compound with the CAS Number: 2503208-20-4 . It has a molecular weight of 191.2 and is commonly used in scientific research.
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (3-fluoro-2-oxopropyl)carbamate . The InChI code is 1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Transformations and Synthesis
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate plays a significant role in chemical synthesis and transformations. Sakaitani and Ohfune (1990) discuss the chemoselective transformation of amino protecting groups into tert-butyldimethylsilyl carbamates, highlighting its utility in synthesizing N-ester type compounds under mild conditions. This process underscores the compound's role in facilitating versatile chemical reactions, including the conversion of N-t-Boc compounds into N-Z compounds, providing a pathway for further chemical modifications in organic synthesis (Sakaitani & Ohfune, 1990).
Catalysis and Photoredox Reactions
In the realm of catalysis, Wang et al. (2022) explore the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing its application in creating 3-aminochromones. This innovative approach broadens the scope of photocatalyzed protocols, highlighting the compound's importance in assembling a range of amino pyrimidines under mild conditions, further emphasizing its versatility in catalytic reactions (Wang et al., 2022).
Drug Synthesis and Medicinal Chemistry
An example of its application in medicinal chemistry includes the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate crucial for the synthesis of biologically active compounds such as omisertinib (AZD9291). Zhao et al. (2017) developed a rapid synthetic method for this compound, demonstrating its significance in the pharmaceutical industry for creating targeted therapies (Zhao et al., 2017).
Novel Protective Groups in Fluorous Synthesis
Pardo et al. (2001) investigated fluorous derivatives of tert-butyl alcohol as novel protecting groups for carboxylic acids in fluorous synthesis. Their work exemplifies the compound's role in facilitating the protection and immobilization of medium-size nonpolar carboxylic acids, highlighting its utility in fluorous phase chemistry (Pardo et al., 2001).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWDMLKYQLSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2443086.png)
![N-(3-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2443087.png)
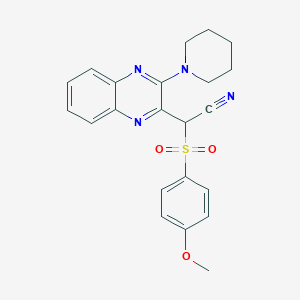
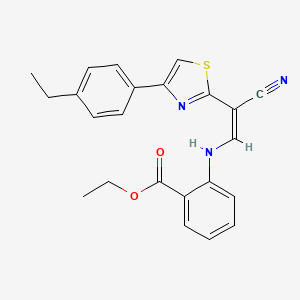
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2443094.png)
![Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate](/img/structure/B2443098.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)
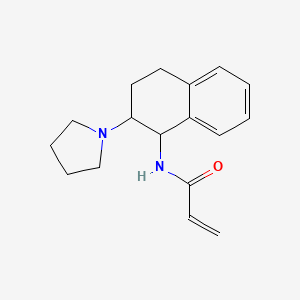
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443102.png)
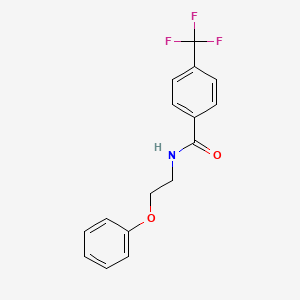
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2443104.png)
